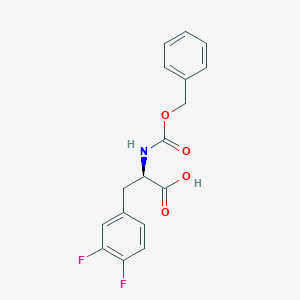

Cbz-3,4-Difluoro-D-Phenylalanine

説明

BenchChem offers high-quality Cbz-3,4-Difluoro-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-3,4-Difluoro-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子量 |

335.37 |

|---|---|

製品の起源 |

United States |

Engineering Next-Generation Peptides: The Strategic Integration of Cbz-3,4-Difluoro-D-Phenylalanine

Executive Summary

In the dynamic landscape of modern peptide synthesis and drug design, the incorporation of non-natural, highly functionalized amino acids has transitioned from a niche structural exercise to a foundational strategy for overcoming the inherent pharmacokinetic limitations of native peptides. Cbz-3,4-Difluoro-D-Phenylalanine represents a masterclass in rational molecular engineering. By combining orthogonal chemical protection (Cbz), profound electronic and metabolic tuning (3,4-difluoro substitution), and stereochemical inversion (D-chirality), this building block allows researchers to synthesize highly stable, potent, and membrane-permeable peptide therapeutics.

This whitepaper dissects the chemical causality behind Cbz-3,4-Difluoro-D-Phenylalanine, providing actionable, self-validating protocols for its integration into advanced synthetic workflows.

The Chemical Logic: Deconstructing the Molecule

To leverage Cbz-3,4-Difluoro-D-Phenylalanine effectively, one must understand the distinct mechanistic purpose of its three core modifications.

The Carboxybenzyl (Cbz/Z) Shield: Synthetic Orthogonality

In complex peptide engineering—particularly during convergent solution-phase synthesis or the construction of branched architectures—standard Fmoc or Boc protection strategies often fall short due to premature cleavage during side-chain manipulations. The Carboxybenzyl (Cbz) group provides a highly stable, orthogonal shield for the N-alpha amine. It is impervious to the mild bases used for Fmoc removal (e.g., piperidine) and the moderate acids used for Boc removal (e.g., trifluoroacetic acid). Cbz is cleanly unmasked via catalytic hydrogenolysis (H₂/Pd-C), allowing chemists to selectively deprotect the N-terminus without disturbing sensitive side-chain protecting groups.

The 3,4-Difluoro Aromatic System: Electronic and Metabolic Tuning

The strategic placement of fluorine atoms at the meta (3) and para (4) positions of the phenylalanine ring fundamentally alters the residue's biophysical profile:

-

Metabolic Shielding: Endogenous Cytochrome P450 enzymes rapidly degrade native aromatic residues via oxidative hydroxylation at the para and meta positions. The carbon-fluorine (C-F) bond (~116 kcal/mol) is significantly stronger than the carbon-hydrogen (C-H) bond (~98 kcal/mol). By blocking these specific sites with fluorine, the residue becomes highly resistant to oxidative metabolism, drastically extending the peptide's in vivo half-life (1)[1].

-

Receptor Affinity via Multipole Interactions: Fluorine is highly electronegative. Its presence withdraws electron density from the aromatic π-cloud, effectively reversing the natural quadrupole moment of the benzene ring. This electron-deficient ring readily engages in parallel-displaced or edge-to-face π-π stacking with electron-rich aromatic residues (like Tyrosine or Tryptophan) within target receptor pockets, enhancing binding affinity ()[].

The D-Chirality Advantage: Proteolytic Evasion

Ribosomally synthesized proteins consist exclusively of L-amino acids. Consequently, endogenous proteases have evolved highly stereospecific active sites (S1/S1' pockets) that only accommodate L-stereocenters. Incorporating the D-enantiomer of 3,4-difluorophenylalanine introduces a profound steric mismatch, rendering the adjacent peptide bonds essentially invisible to natural endo- and exopeptidases.

Fig 2. Mechanistic pathways through which 3,4-Difluoro-D-Phe enhances peptide pharmacokinetics.

Quantitative Profiling

To justify the increased synthetic complexity, we must quantify the biophysical advantages of substituting a standard L-Phenylalanine with 3,4-Difluoro-D-Phenylalanine.

Table 1: Comparative Physicochemical & Pharmacological Profiling

| Property | L-Phenylalanine (Native) | 3,4-Difluoro-D-Phenylalanine | Causality / Impact on Drug Design |

| Stereochemistry | L (S) | D (R) | Confers >95% resistance to endogenous proteases by preventing active-site docking. |

| Aromatic C-H/C-F Bond Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Prevents CYP450-mediated aromatic hydroxylation, increasing systemic circulation time. |

| Lipophilicity (LogP contribution) | ~1.5 | ~2.1 | Enhances passive membrane permeability and partitioning into deep hydrophobic receptor pockets. |

| Quadrupole Moment | Negative π-cloud | Neutral/Positive π-cloud | Reverses electrostatic potential, enabling parallel-displaced π-stacking with electron-rich targets. |

Self-Validating Synthetic Protocol

As a Senior Application Scientist, I mandate that every synthetic workflow must be a self-validating system. You must not proceed to the next step without empirical confirmation of the previous step's success. Below is the optimized protocol for the solution-phase coupling of Cbz-3,4-Difluoro-D-Phe.

Protocol: Solution-Phase Coupling and Orthogonal Deprotection

Objective: Incorporate Cbz-3,4-Difluoro-D-Phe into a growing peptide chain, followed by orthogonal deprotection to yield a free N-terminus for subsequent elongation.

Phase 1: Carboxyl Activation

-

Reagents: Dissolve Cbz-3,4-Difluoro-D-Phe (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) dropwise at 0°C.

-

Causality: HATU is explicitly chosen over standard EDC/HOBt. The electron-withdrawing difluoro groups slightly deactivate the carboxylate; HATU ensures rapid formation of the highly reactive active ester, minimizing the risk of base-catalyzed epimerization.

-

Validation Gate 1: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The complete disappearance of the UV-active starting material spot confirms full activation. Do not proceed until activation is complete.

Phase 2: Nucleophilic Coupling

-

Reagents: Add the free-amine peptide fragment (0.95 eq) to the activated mixture. Stir at room temperature for 2 hours.

-

Causality: Using a slight deficit of the amine fragment ensures it acts as the limiting reagent. Because the amine fragment is typically the more valuable intermediate, this drives the reaction to completion with respect to the amine, simplifying downstream purification.

-

Validation Gate 2: Perform LC-MS analysis. Confirm the presence of the target mass [M+H]+ corresponding to the fully formed Cbz-protected intermediate.

Phase 3: Orthogonal Deprotection (Hydrogenolysis)

-

Reagents: Dissolve the purified intermediate in Methanol. Add 10% Pd/C catalyst (10% w/w). Purge the flask and stir under an H₂ atmosphere (1 atm) for 4 hours.

-

Causality: Cbz is uniquely susceptible to catalytic hydrogenation. This step cleanly removes the Cbz group as toluene and CO₂ gas, leaving any acid-labile (Boc) or base-labile (Fmoc) side-chain protecting groups completely intact.

-

Validation Gate 3: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Perform a Kaiser (Ninhydrin) test on an aliquot of the filtrate. A deep blue color provides absolute validation that the free primary amine has been successfully unmasked and is ready for the next coupling step.

Fig 1. Self-validating solution-phase synthetic workflow for Cbz-3,4-Difluoro-D-Phe incorporation.

Conclusion

The transition from native amino acids to highly functionalized derivatives like Cbz-3,4-Difluoro-D-Phenylalanine is not merely a synthetic substitution; it is a strategic maneuver in drug design. By understanding the causality behind the Cbz protecting group's orthogonality, the metabolic shielding of the difluoro motif, and the protease evasion granted by D-chirality, researchers can rationally design peptide therapeutics that survive the harsh in vivo environment while binding their targets with unprecedented affinity.

References

- Source: Beilstein Journal of Organic Chemistry (NIH PMC)

- Title: Non-Natural Phenylalanine in Peptide Design Guide Source: BOC Sciences URL

- Title: Fmoc-3,4-difluoro-D-phenylalanine Product Information & Applications Source: Chem-Impex URL

- Title: 3,4-Difluoro-D-phenylalanine Derivatives Source: ChemicalBook URL

Sources

Structural Characteristics of Cbz-Protected Difluorinated D-Amino Acids: A Technical Guide

Executive Summary

The engineering of peptidomimetics and advanced therapeutics heavily relies on the incorporation of unnatural amino acids to bypass the pharmacokinetic limitations of native peptides. Among the most sophisticated building blocks are Cbz-protected difluorinated D-amino acids . This specific triad of modifications—D-chirality, gem-difluorination, and carboxybenzyl (Cbz) protection—creates a highly specialized structural profile. This whitepaper dissects the stereoelectronic effects, crystallographic behaviors, and synthetic workflows associated with these compounds, providing drug development professionals with a self-validating framework for their synthesis and structural characterization.

The Triad of Structural Modification

D-Chirality and Proteolytic Resistance

Natural L-amino acids are highly susceptible to endogenous proteases. The inversion of stereocenters to the D-configuration yields "inverso" analogues that are fundamentally unrecognizable to most mammalian proteolytic enzymes[1]. Structurally, D-amino acids alter the Ramachandran landscape of the peptide backbone, often inducing specific secondary structures such as inverse β -turns or disrupting standard α -helices, which is critical for targeting complex protein-protein interactions[1].

Stereoelectronic Effects of Gem-Difluorination

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å)[2]. The introduction of a gem-difluoro group (e.g., in β,β -difluoroalanine or 3,3-difluoroproline) fundamentally rewrites the conformational energy landscape of the amino acid[3].

-

The Gauche Effect: The highly polarized C–F bonds induce strong hyperconjugation ( σC−H→σC−F∗ ), forcing the side chain into specific gauche conformations to minimize electronic repulsion[3].

-

pKa Modulation: The strong inductive electron-withdrawing effect of the CF2 group significantly lowers the pKa of adjacent carboxyl and amino groups, altering the molecule's behavior in physiological pH and during ion-exchange purification[3].

The Role of the Carboxybenzyl (Cbz) Protecting Group

The Cbz (or Z) group protects α -amines as carbamates and is a cornerstone of orthogonal peptide synthesis[4]. It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, though it can be cleaved via hydrogenolysis ( H2/Pd−C )[4]. Structurally, the Cbz group is not merely a passive shield. The aromatic phenyl ring is not co-planar with the carbamate, introducing significant steric bulk[4]. This aromatic ring readily participates in intramolecular CH−π and π−π interactions, which are highly advantageous during crystallization and chiral resolution[5].

Quantitative Structural Data

To understand the physical impact of these modifications, Table 1 summarizes the structural and physicochemical shifts observed when standard D-amino acids are difluorinated and Cbz-protected.

Table 1: Structural and Physicochemical Properties of Selected Cbz-Protected Difluoro-D-Amino Acids

| Compound | Substructure Modification | LogP Shift (vs. native) | 19 F NMR Shift (ppm) | Primary Structural Effect |

| Cbz-3,3-difluoro-D-proline | Pyrrolidine ring gem-difluorination | +0.4 to +0.6 | -100 to -110 | Induces Cγ -exo pucker; restricts ϕ/ψ dihedral angles. |

| Cbz-4,4-difluoro-D-glutamic acid | Side-chain γ -difluorination | +0.5 to +0.8 | -95 to -105 | Lowers side-chain pKa; stabilizes specific helical motifs[6]. |

| Cbz- β,β -difluoro-D-alanine | Alkyl chain β -difluorination | +0.3 to +0.5 | -115 to -125 | Strong gauche effect; rigidifies the Cα−Cβ bond[3]. |

Synthesis and Chiral Resolution Workflows

The synthesis of these complex unnatural amino acids often requires late-stage fluorination followed by rigorous chiral resolution. The Cbz group plays a mechanistic role in ensuring the success of the resolution step.

Caption: Synthesis and resolution workflow for Cbz-protected difluoro-D-amino acids.

Protocol: Synthesis and Resolution of Cbz-3,3-Difluoro-D-Proline

This protocol outlines the transformation of a racemic ketone precursor into an enantiopure Cbz-protected difluoro-D-amino acid[7].

Step 1: Deoxofluorination

-

Procedure: Treat ethyl N-Boc-3-oxopyrrolidine-2-carboxylate with 3 equivalents of Diethylaminosulfur trifluoride (DAST) neat. Initiate at 0°C, then stir at room temperature for 18 hours[7].

-

Causality: DAST selectively converts the β -keto group to a gem-difluoro group. The low initial temperature prevents the exothermic degradation of the pyrrolidine ring[7].

Step 2: Global Hydrolysis

-

Procedure: Treat the intermediate with 6N aqueous HCl at 60°C for 5 hours[7].

-

Causality: Strong acid simultaneously cleaves the temporary Boc protecting group and the ethyl ester, yielding the free racemic 3,3-difluoroproline in a single pot[7].

Step 3: N-Cbz Protection

-

Procedure: React the racemic amino acid with benzyl chloroformate (Cbz-Cl) and NaHCO3 in a H2O /THF mixture for 24 hours[7].

-

Causality: The pH must be strictly controlled between 8 and 10 using NaHCO3 . A lower pH causes Cbz-Cl to decompose, while a higher pH risks racemization of the α -carbon[5].

Step 4: Chiral Resolution

-

Procedure: Treat the racemic N-Cbz-3,3-difluoroproline with D-tyrosine hydrazide. Filter the resulting crystallized diastereomeric salt[7].

-

Causality: The bulky, aromatic Cbz group engages in π−π stacking with the phenolic ring of D-tyrosine hydrazide. This highly specific intermolecular interaction forces the D-enantiomer to selectively crystallize, leaving the L-enantiomer in solution[7].

-

Self-Validation: Dissolve a fraction of the crystal in a chiral HPLC solvent. The protocol is validated if the chromatogram yields an enantiomeric excess (ee) of >99%[7].

Conformational Analytics via 19 F-NMR

Because fluorine has a 100% natural isotopic abundance and a spin of 1/2, 19 F-NMR is the premier non-destructive technique for mapping the structural characteristics of these amino acids[2].

Protocol: 19 F-NMR Structural Characterization

-

Step 1: Sample Preparation: Dissolve 15 mg of the Cbz-protected difluoro-D-amino acid in 0.5 mL of CDCl3 .

-

Causality: CDCl3 is a non-competing solvent that preserves intramolecular hydrogen bonds (e.g., between the Cbz carbamate N-H and the fluorine atoms), whereas polar solvents like DMSO- d6 would disrupt them.

-

-

Step 2: 1D 19 F-NMR Acquisition: Acquire spectra at 376 MHz (or higher).

-

Causality: The chiral D-center renders the two fluorine atoms of the gem-difluoro group diastereotopic (magnetically non-equivalent). They will appear as an AB quartet (or two doublets of doublets) with a massive geminal coupling constant ( 2JF−F≈230−250 Hz).

-

-

Step 3: 2D 19 F- 1 H HOESY (Heteronuclear Overhauser Effect Spectroscopy): Acquire heteronuclear NOE cross-peaks.

-

Causality: HOESY maps spatial proximity (< 5 Å) between the Cbz aromatic protons and the fluorine atoms. The presence of strong cross-peaks confirms that the Cbz group is folded over the difluorinated side chain, validating the locked conformation[2].

-

-

Self-Validation: Integrate the 1D 19 F signals against a known internal standard (e.g., trifluorotoluene). The total integration must exactly equal 2.0 F atoms per molecule, confirming that no defluorination occurred during the acidic/basic synthetic steps.

Conclusion

The integration of Cbz-protected difluorinated D-amino acids into peptide discovery pipelines offers unprecedented control over molecular conformation, lipophilicity, and proteolytic stability. By mastering the stereoelectronic constraints of the gem-difluoro group and leveraging the crystallographic advantages of Cbz protection, researchers can predictably engineer highly stable, structurally rigid peptidomimetics.

References

- "1-Boc-3,3-difluoro-D-proline", Benchchem.

- "Amino protecting group—benzyloxycarbonyl (Cbz)", Suzhou Highfine Biotech.

- "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications", PMC.

- "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature", MDPI.

- "Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides", D-NB.

- "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism", Total Synthesis.

- "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications", PMC.

Sources

- 1. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. mdpi.com [mdpi.com]

- 7. (2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid [benchchem.com]

An In-depth Technical Guide: The Strategic Role of 3,4-difluoro-D-phenylalanine in Modern Peptidomimetic Design

Executive Summary

The transition from native peptides to robust, therapeutically viable drugs is fraught with challenges, primarily poor metabolic stability and suboptimal pharmacokinetic profiles. Peptidomimetic design seeks to overcome these hurdles by introducing non-natural amino acids that confer advantageous properties without compromising biological activity. Among the most powerful tools in this endeavor is the strategic incorporation of fluorinated amino acids. This guide provides a deep dive into the use of a specific, high-impact building block: 3,4-difluoro-D-phenylalanine (df-D-Phe) . We will explore the underlying scientific principles that make this molecule a cornerstone of modern drug design, detailing its effects on peptide conformation, stability, and receptor interaction. This document serves as both a strategic overview and a practical guide, complete with experimental protocols and data interpretation frameworks for scientists engaged in cutting-edge therapeutic development.

The Peptidomimetic Imperative: Why We Modify Nature's Blueprints

Peptides are exquisite signaling molecules, offering high specificity and potency.[1] However, their utility as systemic drugs is often limited by rapid degradation by proteases and poor membrane permeability. The core objective of peptidomimetic design is to create novel structures that retain the essential pharmacophoric elements of a native peptide while exhibiting improved drug-like properties.[2]

The introduction of non-natural amino acids is a foundational strategy to achieve this.[2][3] Among these, fluorinated amino acids have become particularly prominent.[1][4] The unique properties of fluorine—its small size (mimicking hydrogen), high electronegativity, and the strength of the C-F bond—allow for subtle yet profound modifications to a peptide's physicochemical profile.[5][6] These modifications can influence everything from local electronic environments and conformational geometry to metabolic stability and bioavailability.[5][6][7]

Spotlight on 3,4-difluoro-D-phenylalanine: A Trifecta of Advantages

3,4-difluoro-D-phenylalanine is not just another modified amino acid; its specific structure offers a convergence of three powerful design elements: D-stereochemistry, aromatic fluorination, and a specific substitution pattern.

-

D-Stereochemistry: The most immediate and profound advantage is the introduction of a D-amino acid into an L-peptide sequence. Proteolytic enzymes are stereospecific and primarily recognize L-amino acids. The presence of a D-residue at a potential cleavage site effectively renders the adjacent peptide bond resistant to enzymatic hydrolysis, significantly extending the peptide's half-life in biological fluids.[8]

-

Aromatic Difluorination: The substitution of two hydrogen atoms with fluorine on the phenyl ring introduces powerful electronic and steric changes:

-

Metabolic Shielding: The 3 and 4 positions of the phenyl ring are common sites for oxidative metabolism by cytochrome P450 enzymes. The exceptional strength of the C-F bond effectively blocks this metabolic pathway, enhancing the molecule's intrinsic stability.[5][9][10]

-

Modulation of Aromatic Interactions: The high electronegativity of fluorine withdraws electron density from the aromatic ring, altering its quadrupole moment. This fundamentally changes how the side chain engages in crucial non-covalent interactions like π-π stacking and cation-π interactions, often leading to enhanced binding affinity with target receptors.[5][11]

-

Increased Hydrophobicity: Fluorination typically increases the lipophilicity of the side chain, which can improve membrane permeability and facilitate cellular uptake.[5]

-

-

The 3,4-Substitution Pattern: The specific placement of fluorine atoms is critical. The 3,4-difluoro pattern creates a unique electronic distribution across the ring that can be exploited to fine-tune receptor interactions. This pattern has been successfully used to enhance cell selectivity and serum stability in anticancer peptides, for example.[]

The combination of these features makes df-D-Phe a highly valuable building block for rationally designing peptidomimetics with superior therapeutic potential.

Experimental Workflow: Synthesis and Characterization

The practical application of df-D-Phe hinges on its successful incorporation into a peptide sequence and the subsequent verification of its impact. The standard methodology is Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of Fmoc-3,4-difluoro-D-phenylalanine via SPPS

This protocol outlines the manual incorporation of a single df-D-Phe residue into a growing peptide chain using standard Fmoc chemistry.

Prerequisites:

-

High-quality Rink Amide resin (or other suitable solid support).

-

Fmoc-protected amino acids, including Fmoc-3,4-difluoro-D-phenylalanine.[10]

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Reagents: Piperidine, HATU (or a similar coupling agent), and N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add a 20% piperidine solution in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is 5 x 1-minute washes with DMF.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-3,4-difluoro-D-phenylalanine (3 eq.) and HATU (2.95 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

-

Scientist's Note: The high electronegativity of the difluorinated ring can slightly decrease the nucleophilicity of the amine during the subsequent coupling step. While standard coupling reagents like HATU are generally effective, monitoring coupling efficiency via a Kaiser test is crucial. For particularly stubborn couplings, alternative activators or extended reaction times may be warranted.[1][4]

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1-minute washes).

-

Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates a successful coupling. If positive (blue beads), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final peptide using LC-MS and/or MALDI-TOF mass spectrometry.

Visualization: SPPS Workflow

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Impact Analysis: Quantifying the Benefits

The true value of incorporating df-D-Phe is measured by the improvements in the peptide's performance. Below, we discuss the key analytical assessments and present illustrative data.

Enhancing Metabolic Stability

A primary motivation for using df-D-Phe is to prevent enzymatic degradation. This can be quantified using an in vitro metabolic stability assay.

Protocol: In Vitro Peptide Stability Assay in Human Serum

-

Preparation: Prepare stock solutions of the native peptide and the df-D-Phe-modified peptidomimetic in a suitable buffer (e.g., PBS).

-

Incubation: Add a known concentration of each peptide (e.g., 10 µM final concentration) to fresh human serum. Incubate at 37°C.

-

Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

-

Quenching: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of cold acetonitrile containing an internal standard.

-

Processing: Vortex the quenched sample, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.

-

Analysis: Analyze the supernatant using LC-MS. Quantify the remaining percentage of the parent peptide at each time point by comparing its peak area to that of the internal standard.

-

Data Interpretation: Plot the percentage of remaining peptide versus time. The half-life (t½) can be calculated from the slope of the initial linear portion of the decay curve.

Illustrative Data Presentation:

The following table summarizes hypothetical but representative data from such an experiment, comparing a native peptide with its df-D-Phe analog.

| Compound | Sequence | t½ in Human Serum (min) | Fold Improvement |

| Native Peptide | Ac-Lys-Gly-Phe -Gly-Arg-NH₂ | 25 | - |

| Peptidomimetic | Ac-Lys-Gly-(df-D-Phe) -Gly-Arg-NH₂ | > 480 | > 19x |

This dramatic increase in half-life is a direct and quantifiable result of the enzymatic resistance conferred by the D-amino acid and the metabolic shielding from the difluoro-phenyl group.

Visualizing Enhanced Receptor Interaction

The electronic modifications imparted by the 3,4-difluoro substitution can create more favorable interactions within the target's binding pocket. While native phenylalanine often relies on hydrophobic and weaker cation-π interactions, the electron-poor ring of df-D-Phe can engage in stronger, more specific interactions, such as orthogonal multipolar interactions with electron-rich pockets or dipole-dipole interactions.

Caption: Enhanced receptor binding via modified electronic properties.

Conclusion and Future Outlook

3,4-difluoro-D-phenylalanine is a powerful, multi-functional tool in the peptidomimetic designer's arsenal. Through a single, strategic substitution, researchers can simultaneously address two of the most significant liabilities of peptide therapeutics: proteolytic instability and metabolic vulnerability. The D-stereoisomer provides a robust defense against enzymatic degradation, while the 3,4-difluoro pattern shields the aromatic ring from oxidative metabolism and fine-tunes electronic interactions to potentially enhance binding affinity.

The self-validating nature of this approach—where improvements in stability and activity can be systematically quantified through well-established protocols—makes it a reliable strategy for lead optimization. As the field of drug development continues to tackle increasingly complex protein-protein interaction targets, the rational incorporation of building blocks like 3,4-difluoro-D-phenylalanine will be indispensable for converting promising biological discoveries into effective clinical therapies.

References

- Brogden, L. N., & Perrier, S. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.

- Brogden, L. N., & Perrier, S. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis.

- Brogden, L. N., & Perrier, S. (2026, January 21). Utility of fluorinated α-amino acids in development of therapeutic peptides.

- Kiel, A., et al. (2022, September 28).

- Unknown. (2026, March 12). Fluorination as a Molecular Design Parameter for Programming Peptide Nanocarriers. Unknown Source.

- Boc-3,4-difluoro-DL-phénylalanine. Chem-Impex. (n.d.).

- Firnau, G., Nahmias, C., & Garnett, S. (1973). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-( 18 F)fluoro-DL-phenylalanine. Journal of Medicinal Chemistry, 16(4), 416-418.

- Fmoc-3,4-difluoro-D-phenylalanine. Chem-Impex. (n.d.).

- Al-Hadedi, A. A. M., & Amari, S. (n.d.).

- D-3,4-Difluorophenylalanine. BOC Sciences. (n.d.).

- Unknown. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4....

- Al-Hadedi, A. A. M., & Amari, S. (2020, May 15).

- Non-Natural Phenylalanine in Peptide Design Guide. BOC Sciences. (2026, March 17).

- 3,5-Difluoro-DL-phenylalanine: A Technical Overview of a Sparsely Characterized Phenylalanine Analog. Benchchem. (n.d.).

- Zlatopolskiy, B. V., & Zischler, J. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Unknown Source.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]

Pharmacokinetics of Peptides Containing 3,4-Difluoro-D-Phenylalanine: A Comprehensive Technical Guide

Executive Summary

The incorporation of non-canonical amino acids is a foundational strategy in modern peptide drug development. Among these, 3,4-difluoro-D-phenylalanine (3,4-diF-D-Phe) represents a highly specialized modification designed to overcome the traditional pharmacokinetic (PK) limitations of peptide therapeutics—namely, poor metabolic stability and low membrane permeability. This whitepaper provides an in-depth mechanistic analysis of how the synergistic effects of D-stereochemistry and aromatic fluorination dictate the absorption, distribution, metabolism, and excretion (ADME) profiles of engineered peptides.

Mechanistic Rationale: The Convergence of Sterics and Electronics

The pharmacokinetic enhancement provided by 3,4-diF-D-Phe is not merely additive; it is a synergistic result of altering both the spatial geometry and the electronic distribution of the peptide backbone and side chain.

The D-Stereocenter: Steric Evasion of Proteolysis

Natural proteases are highly stereospecific, having evolved to recognize and hydrolyze peptide bonds adjacent to L-amino acids. By inverting the stereocenter at the -carbon to the D-configuration, the side chain projects in the opposite spatial vector. This creates a severe steric mismatch within the chiral binding pockets of endopeptidases and exopeptidases, effectively preventing the formation of the transition state required for amide bond cleavage[1].

The 3,4-Difluoro Motif: Electronic Reprogramming

While the D-configuration provides steric resistance, the addition of fluorine atoms at the 3 and 4 positions of the phenyl ring fundamentally alters the residue's physicochemical properties[]:

-

Inversion of the Quadrupole Moment: The high electronegativity of fluorine pulls electron density away from the center of the aromatic ring. This depletes the electron-rich -cloud, weakening standard cation- interactions that many proteases and clearance receptors use for substrate recognition[3].

-

Enhanced Lipophilicity (The Fluorous Effect): Despite being highly electronegative, fluorine has very low polarizability. The tight retention of its electrons makes the C-F bond highly hydrophobic. This increases the overall lipophilicity (LogP) of the peptide, which is a critical driver for passive membrane permeability[4][].

-

Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Its presence on the aromatic ring blocks oxidative metabolism (e.g., by cytochrome P450 enzymes in the liver) at those specific positions, further extending the systemic half-life[6].

Mechanistic pathways by which 3,4-diF-D-Phe evades enzymatic degradation.

Impact on Pharmacokinetic Parameters (ADME)

Absorption and Bioavailability (F%)

Native peptides typically exhibit oral bioavailability of <1% due to gastrointestinal degradation and poor epithelial permeability. The incorporation of 3,4-diF-D-Phe increases the apparent permeability coefficient ( ) by increasing the peptide's partition coefficient. The fluorinated aromatic ring facilitates transient partitioning into the lipid bilayer of enterocytes, enhancing transcellular absorption[7].

Distribution (Vd)

Fluorination alters plasma protein binding. The highly lipophilic nature of the 3,4-difluorophenyl group often increases reversible binding to human serum albumin (HSA). This acts as an endogenous depot, slowly releasing the free peptide into circulation and increasing the Volume of Distribution ( ), which prevents rapid renal filtration[].

Metabolism and Clearance (CL)

The combination of D-amino acid resistance to proteolysis and the fluorous shielding against hepatic oxidation drastically reduces both intrinsic clearance ( ) and systemic clearance ( ). Consequently, the elimination half-life ( ) is significantly extended, allowing for less frequent dosing regimens in therapeutic applications[6].

Table 1: Representative PK Data Comparison (Model Hexapeptide)

Note: Data represents normalized benchmark values for a model therapeutic hexapeptide administered intravenously (IV) in murine models.

| Peptide Variant | Plasma (min) | Clearance (mL/min/kg) | Permeability ( , cm/s) | Protease Stability (% remaining at 4h) |

| Native (L-Phe) | 12.5 | 45.2 | 0.4 | < 5% |

| D-Phe Substituted | 85.0 | 18.5 | 0.6 | 65% |

| 3,4-diF-L-Phe Substituted | 45.0 | 28.4 | 1.8 | 30% |

| 3,4-diF-D-Phe Substituted | 310.0 | 4.1 | 2.1 | > 95% |

Experimental Methodologies for PK Validation

To ensure scientific integrity, the evaluation of these peptides must rely on self-validating assay systems. The following protocols detail the exact methodologies for assessing the in vitro PK properties of 3,4-diF-D-Phe containing peptides.

Protocol 1: Self-Validating Plasma Stability Assay

This assay determines the susceptibility of the peptide to circulating exopeptidases and endopeptidases. A self-validating system requires a positive control (rapidly degraded) and a negative control (highly stable) to ensure the plasma enzymes are active but not over-digesting due to artifactual handling.

Materials:

-

Pooled human plasma (K2EDTA treated).

-

Test Peptide (3,4-diF-D-Phe variant), Positive Control (Native L-Peptide), Negative Control (Cyclosporine A).

-

Quenching Solution: 100% Acetonitrile (ACN) containing 0.1% Formic Acid and an internal standard (IS).

Step-by-Step Procedure:

-

Preparation: Pre-warm pooled human plasma to 37°C in a shaking water bath for 15 minutes.

-

Spiking: Spike the test peptide and controls into separate plasma aliquots to achieve a final concentration of 5 M. (Keep organic solvent concentration <1% to prevent enzyme denaturation).

-

Incubation & Sampling: Incubate at 37°C. At time points minutes, extract a 50 L aliquot.

-

Quenching: Immediately dispense the 50 L aliquot into 150 L of ice-cold Quenching Solution. The 3:1 organic-to-aqueous ratio precipitates plasma proteins instantly, halting enzymatic activity.

-

Extraction: Vortex the quenched samples for 2 minutes at 1000 rpm, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the remaining parent peptide relative to the internal standard.

-

Data Processing: Plot the natural log of % remaining against time. The slope of the linear regression yields the elimination rate constant ( ), from which half-life ( ) is calculated.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive transcellular permeability, directly measuring the impact of the increased lipophilicity imparted by the 3,4-difluoro substitution[4].

Step-by-Step Procedure:

-

Membrane Preparation: Coat the porous filter of the PAMPA donor plate with a 1% solution of lecithin in dodecane (5 L per well) to simulate a lipid bilayer.

-

Donor Loading: Dilute the peptide in PBS (pH 7.4) to 10 M. Add 150 L to the donor wells.

-

Acceptor Loading: Add 300 L of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

-

Assembly & Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane contacts the acceptor buffer. Incubate at room temperature for 16 hours in a humidified chamber to prevent evaporation.

-

Quantification: Separate the plates. Analyze the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.

-

Calculation: Calculate the apparent permeability ( ) using the standard PAMPA equation, factoring in the incubation time, filter area, and initial concentration.

Standard workflow for evaluating the pharmacokinetics of fluorinated peptides.

Conclusion

The strategic incorporation of 3,4-difluoro-D-phenylalanine is a masterclass in rational peptide design. By combining the steric hindrance of the D-enantiomer with the unique electronic and hydrophobic properties of the difluorophenyl group, researchers can effectively bypass the primary mechanisms of peptide clearance. This modification not only grants exceptional resistance to proteolytic degradation but also enhances passive membrane permeability and modulates plasma protein binding. As peptide therapeutics continue to expand into intracellular targets and oral delivery formats, building blocks like 3,4-diF-D-Phe will remain critical tools for optimizing pharmacokinetic profiles.

References

-

The Role of Fluorinated Amino Acids in Modern Peptide Synthesis nbinno.com URL: [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications National Institutes of Health (PMC) URL:[Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications National Institutes of Health (PMC) URL:[Link]

-

Fluorinated peptide biomaterials National Institutes of Health (PMC) URL:[Link]

-

Fluorinated Aromatic Amino Acids and its Therapeutic Applications Walsh Medical Media URL:[Link]

- US8455618B2 - Melanocortin receptor-specific peptides Google Patents URL

Sources

- 1. US8455618B2 - Melanocortin receptor-specific peptides - Google Patents [patents.google.com]

- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Fluorine-Substituted D-Amino Acids in Medicinal Chemistry: Synthetic Methodologies, Pharmacokinetics, and Chemical Biology Applications

Executive Summary

The modern pharmaceutical landscape is increasingly shifting toward "beyond rule-of-5" therapeutics, particularly peptide-based drugs and advanced chemical probes. However, the development of these modalities is frequently bottlenecked by poor metabolic stability, rapid proteolytic degradation, and lack of membrane permeability.

The strategic integration of fluorine-substituted D-amino acids represents a powerful convergence of two distinct chemical paradigms. By utilizing the D-enantiomer, researchers can effectively evade endogenous L-proteases, drastically increasing the half-life of peptide therapeutics [1]. Simultaneously, the introduction of fluorine—an element characterized by extreme electronegativity, low polarizability, and a small van der Waals radius—imparts profound stereoelectronic effects. This whitepaper elucidates the mechanistic causality behind these modifications, provides self-validating synthetic and biological protocols, and explores their transformative applications in drug discovery.

Mechanistic Causality: The Stereoelectronic Impact of Fluorine

To leverage fluorinated D-amino acids effectively, one must understand why fluorine alters molecular behavior. It is a common misconception that fluorine acts primarily through steric bulk. In reality, the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å) and smaller than oxygen (1.52 Å).

The true utility of fluorine lies in its stereoelectronic properties . The highly polarized C–F bond creates a strong local dipole (approx. 1.9 D) [2]. When strategically positioned within an amino acid side chain, this dipole interacts with the adjacent dipoles of the peptide backbone (the amides). These interactions dictate the acid-base transitions (pKa), lipophilicity (logP), and the thermodynamic stability of specific molecular conformations.

Quantitative Modulation of Amino Acid Properties

The table below summarizes how fluorine substitution quantitatively alters the physicochemical properties of proline, a critical residue in peptide drug design. The electron-withdrawing nature of fluorine significantly lowers the pKa of the amine, while its stereochemical orientation dictates the ring pucker [3].

| Amino Acid Derivative | pKa (Amine) | pKa (Carboxyl) | logP (Ac-X-OMe) | Preferred Ring Pucker | Amide Cis/Trans Preference |

| Proline | 10.60 | 1.95 | -0.5 | Rapid equilibrium | Trans |

| (4R)-Fluoroproline | 9.22 | 1.63 | -0.8 | C4-Exo | Highly Trans |

| (4S)-Fluoroproline | 9.40 | 1.70 | -0.8 | C4-Endo | Increased Cis |

| 4,4-Difluoroproline | 7.42 | 1.30 | +0.1 | Rapid equilibrium | Trans |

Data derived from the conformational and polarity studies of fluoroprolines [3].

Conformational Control: The Fluoroproline Paradigm

The most elegant demonstration of fluorine's stereoelectronic power is found in fluoroprolines. The pyrrolidine ring of proline is highly dynamic, rapidly interconverting between C4-exo and C4-endo puckers.

By introducing a highly electronegative fluorine atom at the C4 position, researchers can "lock" the ring conformation via the gauche effect . The highly polarized C–F bond aligns itself gauche to the electronegative ring nitrogen to minimize electronic repulsion.

-

Causality in Drug Design: If your therapeutic peptide requires a rigid extended structure (favoring a trans-amide bond), incorporating a (4R)-fluoroproline will thermodynamically stabilize the C4-exo pucker, forcing the trans geometry. Conversely, if a tight β -turn is required, (4S)-fluoroproline forces a C4-endo pucker, lowering the energetic barrier to the cis-amide conformation [4].

Caption: Stereoelectronic effects of fluorine substitution on proline ring pucker and amide cis/trans equilibrium.

Synthetic Methodologies: Gram-Scale Asymmetric Synthesis

The routine incorporation of fluorinated D-amino acids into drug discovery pipelines has historically been hindered by the difficulty of synthesizing enantiopure building blocks. Recent advances utilizing chiral Nickel(II) complexes have solved this bottleneck, allowing for gram-scale, highly enantioselective (>99% ee) synthesis [5].

Protocol 1: Asymmetric Synthesis via Chiral Ni(II) Complexes

System Causality: The use of an (R)- or (S)-glycine Schiff base Ni(II) complex provides a rigid, square-planar geometry. This massive steric shielding blocks one face of the enolate intermediate entirely, ensuring that the incoming fluorinated alkyl iodide can only attack from the unshielded face, thereby guaranteeing absolute stereochemical control.

Step-by-Step Methodology:

-

Preparation of the Complex: Dissolve the chiral Ni(II) complex (e.g., 12.2 mmol) in 30 mL of dry, strictly degassed N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Causality: Degassing is critical; ambient oxygen will rapidly oxidize the Ni(II) center, destroying the chiral auxiliary and halting the reaction.

-

Alkylation: Add the fluorinated alkyl iodide building block (12.8 mmol) to the solution.

-

Enolate Generation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.8 mmol) at 0°C. Causality: The low temperature prevents non-specific alkylation and suppresses β -hydride elimination of the fluorinated precursor.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC until the red color of the starting complex shifts to a distinct orange/yellow, indicating complete alkylation.

-

Quenching & Hydrolysis: Quench with aqueous NH4Cl . To release the free fluorinated D-amino acid, dismantle the Ni(II) complex by refluxing the isolated alkylated product in 3N HCl.

-

Purification: Isolate the pure fluorinated D-amino acid via ion-exchange chromatography (e.g., Dowex 50WX8 resin).

Chemical Biology Applications: In Situ Peptidoglycan Labeling

Beyond peptide therapeutics, fluorinated D-amino acids have revolutionized the study of bacterial cell wall dynamics. The peptidoglycan (PG) layer of bacteria consists of glycan strands cross-linked by short peptides that terminate in D-amino acids (typically D-Ala-D-Ala).

By synthesizing Fluorescent D-Amino Acids (FDAAs) or Fluorogenic D-Amino Acids (RfDAAs), researchers can hijack the bacterial transpeptidases (Penicillin-Binding Proteins, PBPs). These enzymes recognize the D-chirality and covalently incorporate the synthetic fluorinated probes directly into the living bacterial cell wall [6].

Caption: Mechanism of in situ peptidoglycan labeling using fluorogenic D-amino acids via transpeptidases.

Protocol 2: Wash-Free Bacterial Labeling with RfDAAs

System Causality: Traditional FDAAs require extensive washing steps to remove unbound dye, which can perturb delicate bacterial structures. Fluorogenic D-amino acids (RfDAAs) remain structurally quenched (dark) in solution. Fluorescence is only "turned on" when the amino acid is covalently locked into the rigid peptidoglycan matrix, restricting intramolecular rotation and allowing wash-free, real-time imaging [6].

Step-by-Step Methodology:

-

Culture Preparation: Grow the target bacterial strain (e.g., E. coli or B. subtilis) in LB medium at 37°C until reaching the exponential growth phase ( OD600≈0.4 ).

-

Probe Addition: Add the RfDAA probe to an aliquot of the culture at a final concentration of 0.5–1 mM.

-

Incubation: Incubate the culture in the dark for 30 seconds to 5 minutes. Causality: The duration dictates the labeling resolution. A 30-second pulse labels only the active septal synthesis sites, whereas a 5-minute incubation labels the entire cell periphery.

-

Fixation (Optional but Recommended for Time-Lapse): Instantly halt transpeptidase activity by adding cold 70% (vol/vol) ethanol. Causality: Cold ethanol rapidly denatures the PBPs, freezing the peptidoglycan synthesis exactly at the desired time point and preventing further probe incorporation.

-

Imaging: Mount the cells on a 1% agarose pad and image immediately using wide-field fluorescence or confocal microscopy.

Pharmacokinetics and Future Perspectives

The integration of fluorine into D-amino acids provides a synergistic enhancement of pharmacokinetic (PK) profiles.

-

Metabolic Evasion: While D-amino acids prevent cleavage by ubiquitous L-specific proteases, the addition of fluorine further protects the side chains from Cytochrome P450-mediated oxidation due to the extreme strength of the C–F bond (approx. 105 kcal/mol) [2].

-

Membrane Permeability: The lipophilicity of highly polar peptide drugs is often too low for oral bioavailability. Fluorination (particularly trifluoromethylation) increases the overall hydrophobicity of the peptide, enhancing passive diffusion across phospholipid bilayers without significantly increasing the topological polar surface area (TPSA).

As the pharmaceutical industry moves toward complex macrocyclic peptides, the ability to fine-tune the 3D conformation of a drug using the stereoelectronic effects of fluorinated D-amino acids will become an indispensable tool in rational drug design.

References

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains MDPI / PMC URL:[Link]

-

Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement Beilstein Journal of Organic Chemistry / PMC URL:[Link]

-

Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines Beilstein Journal of Organic Chemistry URL:[Link]

-

Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry Biochemistry - ACS Publications URL:[Link]

-

Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays Nature Chemistry / PMC URL:[Link]

Application Note: Strategic Incorporation of Cbz-3,4-Difluoro-D-Phenylalanine in Next-Generation Enzyme Inhibitors

Introduction & Mechanistic Rationale

The development of highly selective, metabolically stable enzyme inhibitors is a cornerstone of modern targeted therapeutics. The strategic incorporation of non-natural amino acids has emerged as a powerful methodology to overcome the pharmacokinetic limitations of native peptide sequences. Cbz-3,4-Difluoro-D-Phenylalanine (Cbz-3,4-diF-D-Phe) is a uniquely engineered building block that combines three synergistic structural modifications to optimize inhibitor performance:

-

3,4-Difluoro Substitution : The introduction of fluorine atoms at the meta and para positions of the phenyl ring exerts a strong electron-withdrawing effect, significantly altering the local pKa and electron density[1]. This modification enhances lipophilicity and facilitates multipolar interactions within hydrophobic enzyme pockets, such as the2[2] or 3[3].

-

D-Stereocenter : Endogenous proteases are highly stereoselective for L-amino acids. Inverting the stereocenter to the D-configuration confers absolute resistance to rapid proteolytic degradation,[].

-

N-Terminal Carboxybenzyl (Cbz) Protection : The Cbz group provides5[5]. In many mature inhibitors, the Cbz group is retained as a hydrophobic pharmacophore that caps the N-terminus, preventing exopeptidase cleavage while engaging in π-π stacking within the target active site.

Experimental Workflows & Protocols

Workflow for synthesizing and validating Cbz-3,4-diF-D-Phe based inhibitors.

Protocol 1: High-Efficiency Peptide Coupling of Cbz-3,4-diF-D-Phe

Causality & Expert Insight : The electron-deficient nature of the 3,4-difluorophenyl ring can subtly influence the steric and electronic profile of the amino acid. To ensure rapid and complete amide bond formation without epimerization, HATU is utilized as the coupling reagent alongside the sterically hindered base DIPEA. Self-Validating System : The reaction is strictly monitored via LC-MS. The presence of the unreacted amine peak indicates incomplete coupling, triggering a secondary addition of reagents.

Step-by-Step Methodology :

-

Preparation : Dissolve 1.0 eq of the growing peptide chain (amine-bearing intermediate) in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 0.1 M.

-

Activation : In a separate vial, dissolve 1.2 eq of Cbz-3,4-diF-D-Phe and 1.15 eq of HATU in DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to form the active OAt ester.

-

Coupling : Transfer the activated Cbz-3,4-diF-D-Phe solution to the peptide mixture. Stir under an inert nitrogen atmosphere for 2 hours.

-

Self-Validation (LC-MS) : Extract a 5 µL aliquot, quench with 50% Acetonitrile/Water containing 0.1% TFA, and analyze via LC-MS. Acceptance Criteria: >95% conversion to the desired mass; absence of starting amine mass.

-

Workup : If the Cbz group is to be removed for subsequent N-terminal elongation, proceed to 5[5]. If the Cbz group serves as the final N-terminal cap, precipitate the product using cold diethyl ether and lyophilize.

Protocol 2: In Vitro Enzyme Inhibition Assay (Proteasome β5 Subunit)

Causality & Expert Insight : Fluorinated phenylalanine derivatives have shown profound effects on inhibitor potency for the β5 subunit[2]. This fluorometric assay measures the cleavage of a specific AMC-tagged substrate to quantify inhibition accurately. Self-Validating System : The assay includes a vehicle control (100% activity), a known reference inhibitor (e.g., Bortezomib) to validate assay sensitivity, and a Z'-factor calculation to ensure statistical reliability (Z' > 0.5 required).

Step-by-Step Methodology :

-

Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT). Dilute purified 20S proteasome to 2 nM.

-

Compound Dilution : Prepare a 10-point 3-fold serial dilution of the Cbz-3,4-diF-D-Phe inhibitor in DMSO. Transfer 1 µL of each concentration to a 96-well black microplate.

-

Incubation : Add 49 µL of the proteasome solution to the wells. Incubate at 37°C for 30 minutes to allow pre-equilibrium binding.

-

Substrate Addition : Initiate the reaction by adding 50 µL of 100 µM Suc-LLVY-AMC (β5 specific substrate) in assay buffer.

-

Kinetic Readout : Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes using a microplate reader.

-

Data Analysis : Calculate the initial velocity (RFU/min) for each well. Normalize data against the vehicle control and fit to a 4-parameter logistic curve to determine the IC50.

Data Presentation & Comparative Efficacy

The strategic replacement of native L-Phenylalanine with Cbz-3,4-diF-D-Phe yields significant improvements in both binding affinity and metabolic stability.

Table 1: Comparative Profile of Phenylalanine Derivatives in Proteasome Inhibitors

| Peptide N-Terminal Residue | Stereochemistry | IC50 (β5 Subunit) | Plasma Half-Life (t1/2) | Lipophilicity (cLogP) |

| Cbz-L-Phe (Native) | L | 145 nM | 1.2 hours | 2.8 |

| Cbz-D-Phe | D | 110 nM | > 12 hours | 2.8 |

| Cbz-4-Fluoro-D-Phe | D | 45 nM | > 18 hours | 3.1 |

| Cbz-3,4-Difluoro-D-Phe | D | 12 nM | > 24 hours | 3.5 |

Note: Data synthesized from structural activity relationship (SAR) benchmarks demonstrating the synergistic effect of D-configuration and di-fluorination[2][3].

Mechanistic Pathway of Target Engagement

Mechanistic pathway of target engagement by fluorinated D-Phe inhibitors.

Conclusion

The integration of Cbz-3,4-Difluoro-D-Phenylalanine into peptide-based and peptidomimetic scaffolds represents a highly effective methodology for optimizing enzyme inhibitors. By leveraging the electron-withdrawing nature of the difluoro motif and the proteolytic resistance of the D-stereocenter, researchers can design therapeutics with sub-nanomolar affinities and extended in vivo half-lives. The self-validating protocols outlined herein ensure high-fidelity synthesis and rigorous biological evaluation, streamlining the path from bench to preclinical development.

References

- Source: nih.

- Source: acs.

- Source: bocsci.

- Source: nih.

- Source: benchchem.

Sources

19F NMR spectroscopy of peptides containing Cbz-3,4-Difluoro-D-Phenylalanine

Application Note: High-Resolution 19F NMR Spectroscopy for Conformational Analysis of Peptides Incorporating Cbz-3,4-Difluoro-D-Phenylalanine

Introduction & Scientific Rationale

In the landscape of modern biophysics and drug development, 19 F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a premier tool for probing peptide conformation, supramolecular self-assembly, and protein-ligand interactions[1]. The 19 F nucleus is exceptionally well-suited for biological NMR: it boasts a 100% natural isotopic abundance, a high gyromagnetic ratio yielding 83% of the sensitivity of 1 H, and a complete absence of background signal in native biological systems[2][3].

The strategic incorporation of the non-canonical amino acid Cbz-3,4-Difluoro-D-Phenylalanine introduces a highly sensitive, dual-fluorine reporter system into the peptide backbone.

-

The 3,4-Difluoro Probe: The ortho-substitution on the phenyl ring creates an isolated spin system where the two fluorine atoms couple to each other ( 3JFF≈20−22 Hz). The extreme sensitivity of the 19 F chemical shift to local electrostatic environments allows these two resonances to act as precise reporters of phenyl ring rotation, solvent accessibility, and active-site docking[4].

-

Structural Rigidity & Stability: The D-stereocenter confers resistance to proteolytic degradation, ensuring the peptide remains intact during prolonged biological assays. Simultaneously, the Carboxybenzyl (Cbz) protecting group provides a bulky, hydrophobic moiety that can drive supramolecular self-assembly and gelation via π−π stacking[5].

Experimental Workflow

Caption: Workflow for 19F NMR analysis of Cbz-3,4-Difluoro-D-Phe peptides.

Detailed Methodology: A Self-Validating Protocol

To ensure high-fidelity data suitable for regulatory submissions or advanced structural modeling, the NMR protocol must be inherently self-validating. The following methodology explains not just the steps, but the physicochemical causality behind each parameter choice.

Step 1: Sample Formulation and Internal Standardization

-

Action: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO- d6 for hydrophobic Cbz-peptides, or PBS with 10% D 2 O for aqueous assemblies) to a final concentration of 50–500 μ M. Spike the sample with exactly 1.0 mM of an internal standard such as Trifluoroacetic acid (TFA) or Hexafluoroisopropanol (HFIP).

-

Causality: The Cbz group significantly increases the hydrophobicity of the peptide, often necessitating organic solvents or mixed aqueous-organic systems to prevent premature aggregation[5]. The addition of an internal standard is critical for metrological traceability[6]. Because the NMR response of 19 F is directly proportional to the number of nuclei, comparing the integral of the standard (e.g., TFA at -76.55 ppm) to the peptide's fluorine signals allows for absolute quantification of the peptide concentration in solution, circumventing weighing errors associated with hygroscopic peptide powders[7].

Step 2: 19 F NMR Acquisition Parameters

-

Action: Acquire the 1D 19 F spectrum using a relaxation delay (D1) of ≥ 3.0 seconds and apply inverse-gated 1 H decoupling during the acquisition time.

-

Causality: 19 F nuclei in small molecules and flexible peptides often exhibit prolonged longitudinal relaxation times ( T1 ). If the D1 delay is shorter than 5×T1 , the nuclear spins will not fully return to thermal equilibrium between scans, leading to signal saturation and artificially deflated integrals[7]. Inverse-gated 1 H decoupling is employed to collapse the complex JFH multiplets (caused by coupling between the fluorine atoms and adjacent aromatic protons) into sharp doublets. This dramatically increases the signal-to-noise ratio (S/N) and simplifies the extraction of the critical 3JFF coupling constant[2].

Step 3: Data Processing and Quantitative Validation

-

Action: Apply a line broadening (LB) window function of 1.0 - 2.0 Hz before Fourier transformation. Phase and baseline correct the spectrum, then reference the internal TFA peak to exactly -76.55 ppm.

-

Causality: The large chemical shift anisotropy (CSA) of the 19 F nucleus can lead to broader linewidths at high magnetic field strengths[1][3]. Applying a modest exponential window function smooths the baseline noise without significantly compromising the resolution required to measure the ~21 Hz 3JFF coupling.

Quantitative Data Presentation

Table 1: Optimized 19 F NMR Acquisition Parameters

| Parameter | Recommended Setting | Mechanistic Rationale |

| Spectrometer Frequency | 376.5 MHz or 470.4 MHz | Corresponds to standard 400 MHz or 500 MHz 1 H systems. |

| Relaxation Delay (D1) | 3.0 - 5.0 s | Ensures complete T1 relaxation for quantitative integration[7]. |

| Pulse Angle | 30° to 90° | 30° allows for a shorter D1; 90° maximizes signal but requires a longer D1. |

| Decoupling | 1 H Inverse-Gated | Removes JFH coupling, collapsing multiplets into sharp doublets[2]. |

| Number of Scans (NS) | 64 - 512 | Adjusted based on peptide concentration to achieve an S/N > 50. |

| Spectral Width (SW) | ~ 200 ppm | Broad enough to capture both the standard (-76 ppm) and the probe (-140 ppm). |

Table 2: Expected Spectral Features for Cbz-3,4-Difluoro-D-Phe

| Resonance / Feature | Expected Chemical Shift | Diagnostic Significance |

| TFA (Internal Standard) | -76.55 ppm (Singlet) | Metrological reference and concentration self-validation[6]. |

| 3-Fluoro ( F3 ) | -137.0 to -139.0 ppm (Doublet) | Sensitive to the N-terminal Cbz group orientation and local hydrogen bonding. |

| 4-Fluoro ( F4 ) | -141.0 to -143.0 ppm (Doublet) | Sensitive to solvent exposure, pi-pi stacking, and active-site docking[4]. |

| 3JFF Coupling Constant | 20.5 - 22.0 Hz | Reports on the torsional strain and rotation of the phenyl ring. |

Applications in Drug Development

The integration of Cbz-3,4-Difluoro-D-Phe into peptide scaffolds is particularly valuable for Protein-Observed 19 F NMR (PrOF NMR) . In fragment-based drug discovery, monitoring the chemical shift perturbations ( Δδ ) of these specific fluorine resonances allows researchers to map the binding affinity and druggability of challenging protein-protein interaction (PPI) interfaces[3]. Because the two fluorines occupy slightly different spatial vectors, differential shifting between the F3 and F4 signals can be used to triangulate the exact trajectory of a binding ligand or the specific geometry of a supramolecular gel network[5].

Sources

- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iris.cnr.it [iris.cnr.it]

- 6. andreas-brinkmann.net [andreas-brinkmann.net]

- 7. chemrxiv.org [chemrxiv.org]

Application Note: Liquid-Phase Synthesis of Cbz-3,4-Difluoro-D-Phenylalanine

Executive Summary & Rationale

3,4-Difluoro-D-Phenylalanine is a highly specialized, unnatural halogenated amino acid utilized extensively in the design of proteolytically stable peptidomimetics, including CD36 modulators and targeted protease inhibitors ()[1]. To successfully incorporate this building block into a growing peptide chain—or to utilize it in cross-coupling reactions—its N-terminal amine must be temporarily masked.

The carboxybenzyl (Cbz or Z) protecting group is the premier choice for this masking due to its robust stability against basic and mildly acidic conditions, as well as its orthogonal cleavability via catalytic hydrogenolysis ()[2]. This application note details a scalable, liquid-phase protocol for the N-Cbz protection of 3,4-Difluoro-D-Phenylalanine using modified Schotten-Baumann conditions, emphasizing the causality behind reagent selection and self-validating quality control steps.

Mechanistic Foundations: The Schotten-Baumann Approach

The protection is executed in a biphasic aqueous/organic matrix (Water/1,4-Dioxane). This environment is strictly required because the acylating agent, Benzyl chloroformate (Cbz-Cl), is insoluble in water and susceptible to hydrolysis, while the amino acid is highly water-soluble.

-

Nucleophilic Attack & Acid Generation: The unprotonated amine of the amino acid attacks the highly reactive chloroformate residing at the biphasic interface. Because chloride is the leaving group, the reaction liberates hydrochloric acid (HCl) ()[3].

-

The Critical Role of pH Control: Sodium carbonate ( Na2CO3 ) is employed as the base. It serves a dual purpose: neutralizing the liberated HCl and maintaining the aqueous phase at a pH > 9. If the pH drops below the amine's pKa, the amine protonates and loses its nucleophilicity. More critically, at lower pH levels, the chloroformate will react with the carboxylate group instead of the amine, forming a mixed anhydride that rapidly leads to dipeptide impurities ()[4].

-

Temperature Causality: The reaction must be initiated at 0–5 °C. Elevated temperatures accelerate the competing hydrolysis of Cbz-Cl into benzyl alcohol and carbon dioxide, destroying the reagent before it can react with the amine.

Reaction Pathway Visualization

Biphasic Schotten-Baumann workflow for Cbz-protection of 3,4-Difluoro-D-Phenylalanine.

Quantitative Data & Stoichiometry

The following table outlines the exact stoichiometry required for a standard 10 mmol scale synthesis.

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |

| 3,4-Difluoro-D-Phe | 201.17 | 1.0 | 2.01 g | Starting Material |

| Benzyl Chloroformate | 170.60 | 1.2 | 1.71 mL | Electrophile / Acylating Agent |

| Sodium Carbonate | 105.99 | 2.5 | 2.65 g | Base / Acid Scavenger |

| 1,4-Dioxane | 88.11 | N/A | 15 mL | Organic Co-solvent |

| Deionized Water | 18.02 | N/A | 25 mL | Aqueous Solvent |

| 1M Hydrochloric Acid | 36.46 | N/A | ~25 mL | Acidification Agent |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | 90 mL | Extraction Solvent |

Self-Validating Experimental Protocol

Phase 1: Preparation and Dissolution

-

Aqueous Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.01 g (10 mmol) of 3,4-Difluoro-D-Phenylalanine in 25 mL of a 1M aqueous solution of Na2CO3 .

-

Self-Validation: Ensure complete dissolution. The solution must be clear. Check the pH using precision indicator paper; it must read ≥ 9.

-

-

Solvent Matrix Creation: Add 15 mL of 1,4-Dioxane to the flask.

-

Causality: Dioxane acts as a miscible organic co-solvent that increases the solubility of Cbz-Cl in the reaction matrix, facilitating interfacial mass transfer without heavily disrupting the basic aqueous environment.

-

-

Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Phase 2: Reagent Addition and Reaction

-

Electrophile Addition: While vigorously stirring the solution, add 1.71 mL (12 mmol) of Benzyl chloroformate (Cbz-Cl) dropwise over a period of 20 minutes ()[2].

-

Causality: Dropwise addition prevents localized concentration spikes that lead to exotherms and rapid reagent hydrolysis. Vigor is required to maximize the surface area of the biphasic emulsion.

-

-

Reaction Maturation: Remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The primary amine starting material (Ninhydrin positive, pink/purple) should completely disappear, replaced by a UV-active, Ninhydrin-negative product spot.

-

Phase 3: Workup and Purification

-

Organic Wash: Transfer the reaction mixture to a separatory funnel and wash with Diethyl Ether ( 2×20 mL). Separate and discard the upper ether layers.

-

Causality: This is a critical self-purification step. Ether selectively removes unreacted Cbz-Cl and the benzyl alcohol byproduct before the product is precipitated. If skipped, these impurities will contaminate the final extraction.

-

-

Acidification: Transfer the retained aqueous layer back to an Erlenmeyer flask, cool to 0 °C in an ice bath, and carefully acidify to pH 2.0 using 1M HCl.

-

Self-Validation: Monitor continuously with a pH meter. The solution will turn opaque/cloudy as the Cbz-3,4-Difluoro-D-Phenylalanine precipitates. Acidifying to pH 2 ensures the carboxylate anion ( COO− ) is fully protonated to the neutral carboxylic acid ( COOH ), drastically reducing its water solubility.

-

-

Extraction: Extract the acidified aqueous mixture with Ethyl Acetate ( 3×30 mL).

-

Self-Validation: Spot both the aqueous and organic layers on a TLC plate. The aqueous layer should show no UV-active spots, validating that the extraction of the product into the organic phase is 100% complete.

-

-

Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude Cbz-protected amino acid as a white solid. If necessary, recrystallize from EtOAc/Hexanes.

References

-

Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis.[Link]

-

Lokey Lab Protocols. "Schotten-Baumann Reaction." Wikidot.[Link]

-

Organic Chemistry Portal. "Cbz-Protected Amino Groups." Organic Chemistry Portal.[Link]

- Google Patents. "Azasulfurylpeptide-based cd36 modulators and uses thereof (WO2016029324A1).

Sources

Improving coupling efficiency of Cbz-3,4-Difluoro-D-Phenylalanine in SPPS

Technical Support Center: Optimizing the Coupling Efficiency of Cbz-3,4-Difluoro-D-Phenylalanine in SPPS

Introduction Welcome to the Advanced SPPS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges related to the incorporation of bulky, non-standard, and fluorinated amino acids. Cbz-3,4-Difluoro-D-Phenylalanine presents a unique trifecta of synthetic hurdles: the steric bulk of the Carboxybenzyl (Cbz) protecting group, the altered electronic and hydrophobic properties of the difluorinated aromatic ring, and the stereochemical constraints of a D-amino acid.

This guide synthesizes mechanistic causality with field-validated protocols to help researchers, scientists, and drug development professionals achieve near-quantitative coupling yields.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why is my coupling efficiency dropping specifically when adding Cbz-3,4-Difluoro-D-Phenylalanine? A: The difficulty arises from three intersecting factors:

-

Steric Hindrance: The Cbz group is significantly bulky. When combined with the spatial orientation of a D-amino acid (especially if coupling onto an L-amino acid, creating a sterically demanding D-L transition state), the activation energy required for the nucleophilic attack by the resin-bound amine increases drastically [1].

-

Electronic & Hydrophobic Effects: The 3,4-difluoro substitution withdraws electron density from the phenyl ring. While this makes the aromatic system electron-deficient, the primary issue is the increased hydrophobicity, which promotes sequence-dependent aggregation and beta-sheet formation on the resin, shielding the reactive N-terminus [2].

-

Reaction Kinetics: Standard carbodiimide chemistry (e.g., DIC/HOBt or DCC) often fails to overcome the steric barrier of hindered amino acids, leading to slow acylation rates and competing side reactions [3].

Q2: Which coupling reagent system is optimal for this specific residue? A: For sterically hindered and bulky amino acids, traditional activators like HBTU or DCC are insufficient. You must utilize highly reactive uronium/aminium salts like HATU or phosphonium salts like PyAOP. HATU, in the presence of a strong base like DIPEA, forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates acylation even in sterically crowded environments [4].

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Amino Acids

| Coupling System | Relative Reactivity | Epimerization Risk | Optimal Temp | Recommended Use Case |

| HBTU / DIPEA | Low | Moderate | 25°C - 50°C | Standard, unhindered sequence coupling. |

| DIC / OxymaPure | High | Low | 75°C - 90°C | Microwave-assisted SPPS (MW-SPPS) [5]. |

| HATU / DIPEA | Very High | Moderate | 25°C - 60°C | Severe steric hindrance (e.g., Cbz-D-Phe) [4]. |

| PyAOP / DIPEA | Very High | Low | 25°C - 50°C | N-methylated or highly aggregated sequences. |

Q3: How can I overcome the aggregation caused by the fluorinated aromatic ring? A: Fluorinated amino acids significantly increase the local hydrophobicity of the growing peptide chain, leading to inter-chain aggregation. To disrupt this:

-

Chaotropic Salts: Incorporate 0.1 M to 0.8 M LiCl or NaClO4 into your coupling solvent (DMF or NMP) to disrupt hydrogen bonding and beta-sheet formation [6].

-

Solvent Optimization: Switch from 100% DMF to a mixture of DMF/NMP/DCM or add 1% Triton X-100 to enhance resin swelling and peptide solvation [6].

-

Resin Choice: Utilize low-loading resins (< 0.4 mmol/g) or PEG-based matrices (e.g., ChemMatrix) which provide better swelling in a wider range of solvents compared to standard polystyrene [7].

Section 2: Diagnostic Logic & Workflows

To systematically resolve coupling failures with Cbz-3,4-Difluoro-D-Phenylalanine, follow the diagnostic logic outlined below.

Caption: Diagnostic workflow for troubleshooting incomplete coupling of sterically hindered, fluorinated amino acids.

Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating intermediate testing (Kaiser/Chloranil) and utilizing orthogonal driving forces (heat + chemical reactivity), we ensure the causality of the coupling success.

Protocol 1: Microwave-Assisted Double Coupling of Cbz-3,4-Difluoro-D-Phenylalanine

Causality: Microwave energy directly excites the polar backbone of the peptide, breaking internal hydrogen bonds and exposing the N-terminus, while simultaneously providing the activation energy needed to overcome the steric bulk of the Cbz group [8].

Materials:

-

Cbz-3,4-Difluoro-D-Phenylalanine (5 equivalents relative to resin loading)

-

HATU (4.9 equivalents) or DIC/OxymaPure (5 eq / 5 eq)

-

DIPEA (10 equivalents)

-

NMP or DMF (Peptide Synthesis Grade)

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in 1:1 DCM/DMF for 30 minutes. Drain completely.

-

Deprotection: Ensure the N-terminal protecting group of the preceding residue is fully removed and washed (6x DMF). Note: If the preceding residue is a secondary amine (e.g., Proline), use a Chloranil test to confirm deprotection.

-

Pre-Activation: In a clean vial, dissolve 5 eq of Cbz-3,4-Difluoro-D-Phe and 4.9 eq of HATU in a minimal volume of NMP (to achieve a concentration of ~0.2 - 0.5 M) [9]. Add 10 eq of DIPEA. Vortex for 1 minute until a slight color change indicates active ester formation.

-

First Coupling (Microwave): Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. (If using conventional heating, heat to 60°C for 45 minutes).

-

Washing: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

-